4-bromo-1-[(4-fluorophenyl)methoxy]-2-(methylsulfanyl)benzene
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Overview
Description
4-bromo-1-[(4-fluorophenyl)methoxy]-2-(methylsulfanyl)benzene is an organic compound that features a bromine atom, a fluorophenyl group, a methoxy group, and a methylsulfanyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1-[(4-fluorophenyl)methoxy]-2-(methylsulfanyl)benzene typically involves multiple steps, starting from commercially available precursors. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki-Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-bromo-1-[(4-fluorophenyl)methoxy]-2-(methylsulfanyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Oxidation Reactions: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents.
Coupling Reactions: The compound can participate in cross-coupling reactions such as the Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, and bases like potassium carbonate are commonly used.
Major Products Formed
Substitution: Products depend on the nucleophile used, such as methoxy-substituted derivatives.
Oxidation: Sulfoxides or sulfones are formed.
Coupling: Biaryl compounds are typically formed through Suzuki-Miyaura coupling.
Scientific Research Applications
4-bromo-1-[(4-fluorophenyl)methoxy]-2-(methylsulfanyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Mechanism of Action
The mechanism of action of 4-bromo-1-[(4-fluorophenyl)methoxy]-2-(methylsulfanyl)benzene depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In medicinal chemistry, its mechanism of action would involve interactions with biological targets, such as enzymes or receptors, through its functional groups. The exact molecular targets and pathways would depend on the specific context of its use .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-4-fluorobenzene: Similar structure but lacks the methoxy and methylsulfanyl groups.
4-Bromoanisole: Contains a methoxy group but lacks the fluorophenyl and methylsulfanyl groups.
4-Bromophenyl methyl sulfone: Contains a sulfone group instead of a methylsulfanyl group.
Uniqueness
The presence of both electron-withdrawing (bromo, fluoro) and electron-donating (methoxy, methylsulfanyl) groups allows for versatile chemical transformations and interactions with various targets .
Properties
CAS No. |
2763777-31-5 |
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Molecular Formula |
C14H12BrFOS |
Molecular Weight |
327.2 |
Purity |
95 |
Origin of Product |
United States |
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